molecular formula C22H17FN2 B11509390 1-(4-fluorobenzyl)-2-[(E)-2-phenylethenyl]-1H-benzimidazole

1-(4-fluorobenzyl)-2-[(E)-2-phenylethenyl]-1H-benzimidazole

Cat. No.: B11509390
M. Wt: 328.4 g/mol
InChI Key: UGWRCIKJYFXHSD-NTCAYCPXSA-N
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Description

1-[(4-Fluorophenyl)methyl]-2-[(1E)-2-phenylethenyl]-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring This particular compound is characterized by the presence of a fluorophenyl group and a phenylethenyl group attached to the benzodiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Fluorophenyl)methyl]-2-[(1E)-2-phenylethenyl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where 4-fluorobenzyl chloride reacts with the benzodiazole core in the presence of a Lewis acid catalyst such as aluminum chloride.

    Addition of the Phenylethenyl Group: The phenylethenyl group can be added through a Heck reaction, where the benzodiazole derivative reacts with styrene in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Fluorophenyl)methyl]-2-[(1E)-2-phenylethenyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

1-[(4-Fluorophenyl)methyl]-2-[(1E)-2-phenylethenyl]-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its benzodiazole core.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-[(4-Fluorophenyl)methyl]-2-[(1E)-2-phenylethenyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological activities.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-Chlorophenyl)methyl]-2-[(1E)-2-phenylethenyl]-1H-1,3-benzodiazole: Similar structure with a chlorine atom instead of fluorine.

    1-[(4-Methylphenyl)methyl]-2-[(1E)-2-phenylethenyl]-1H-1,3-benzodiazole: Similar structure with a methyl group instead of fluorine.

    1-[(4-Bromophenyl)methyl]-2-[(1E)-2-phenylethenyl]-1H-1,3-benzodiazole: Similar structure with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 1-[(4-Fluorophenyl)methyl]-2-[(1E)-2-phenylethenyl]-1H-1,3-benzodiazole imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its analogs.

Properties

Molecular Formula

C22H17FN2

Molecular Weight

328.4 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-2-[(E)-2-phenylethenyl]benzimidazole

InChI

InChI=1S/C22H17FN2/c23-19-13-10-18(11-14-19)16-25-21-9-5-4-8-20(21)24-22(25)15-12-17-6-2-1-3-7-17/h1-15H,16H2/b15-12+

InChI Key

UGWRCIKJYFXHSD-NTCAYCPXSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F

Origin of Product

United States

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